molecular formula C23H25N7O2S B6548625 1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine CAS No. 946285-66-1

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine

Cat. No.: B6548625
CAS No.: 946285-66-1
M. Wt: 463.6 g/mol
InChI Key: IHXZHAVNUIAXNH-UHFFFAOYSA-N
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Description

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine is a useful research compound. Its molecular formula is C23H25N7O2S and its molecular weight is 463.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 463.17904424 g/mol and the complexity rating of the compound is 751. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

1-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(2,4,6-trimethylbenzenesulfonyl)piperazine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, it has been shown to interact with other biomolecules, such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to apoptosis . It influences cell signaling pathways by inhibiting CDK2 activity, which is crucial for the transition from the G1 to the S phase of the cell cycle . Furthermore, it affects gene expression by downregulating genes involved in cell proliferation and upregulating those associated with apoptosis . The compound also impacts cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acid residues, such as Leu83 . This binding inhibits the enzyme’s activity, preventing the phosphorylation of its substrates . Additionally, the compound induces conformational changes in CDK2, further enhancing its inhibitory effects . The inhibition of CDK2 leads to cell cycle arrest and apoptosis, making this compound a potential anticancer agent .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term studies have shown that its inhibitory effects on CDK2 and its impact on cellular functions are sustained over time . Prolonged exposure to the compound can lead to adaptive responses in cells, such as the upregulation of compensatory pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits CDK2 activity and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These adverse effects are likely due to off-target interactions and the accumulation of the compound in tissues . Threshold effects have also been noted, with a minimum effective dose required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The compound undergoes oxidative metabolism, leading to the formation of various metabolites . These metabolites can have different biological activities and may contribute to the overall effects of the compound . The interaction with metabolic enzymes can also affect the levels of other metabolites, influencing metabolic flux and homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to intracellular proteins, affecting its localization and accumulation . The distribution of the compound within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also be found in the nucleus, where it may influence gene expression and other nuclear processes . The localization of the compound is regulated by targeting signals and post-translational modifications, which direct it to specific cellular compartments .

Properties

IUPAC Name

3-phenyl-7-[4-(2,4,6-trimethylphenyl)sulfonylpiperazin-1-yl]triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O2S/c1-16-13-17(2)21(18(3)14-16)33(31,32)29-11-9-28(10-12-29)22-20-23(25-15-24-22)30(27-26-20)19-7-5-4-6-8-19/h4-8,13-15H,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHXZHAVNUIAXNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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